molecular formula C17H18N4O2S B2714673 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207010-60-3

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2714673
CAS RN: 1207010-60-3
M. Wt: 342.42
InChI Key: AVEAODFLDHCVMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple heterocyclic rings and functional groups. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar acetamide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its stability.

Scientific Research Applications

Heterocyclic Synthesis

  • Thioureido-acetamides, including compounds structurally similar to the chemical , are used in heterocyclic syntheses through one-pot cascade reactions. These reactions are significant for their excellent atom economy, producing heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, which have various applications in medicinal chemistry and material science (Schmeyers & Kaupp, 2002).

Antimicrobial Studies

  • Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized from compounds structurally related to the one . These derivatives have shown notable antibacterial and antifungal activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Lamani et al., 2009).

Complexing Properties with Metal Ions

  • Imidazolyl acetamido derivatives have been studied for their complexation behavior with monovalent and divalent metal picrates. This research is crucial for understanding the binding properties of such compounds with metal ions, which has implications in areas like material science and catalysis (Cheriaa et al., 2008).

Anticancer Activities

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the specified chemical, have been synthesized and studied for their anticancer activity. Their effectiveness against specific cancer cell lines highlights the potential therapeutic applications of these compounds (Evren et al., 2019).

Antibacterial Activity and Drug Design

  • Imidazole derivatives targeting dihydropteroate synthase enzyme have been synthesized and shown to have appreciable antibacterial activity. This research is significant in the field of drug design, particularly in developing new treatments against resistant bacterial strains (Daraji et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-6-13(7-5-11)14-9-18-17(21(14)3)24-10-16(22)19-15-8-12(2)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEAODFLDHCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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